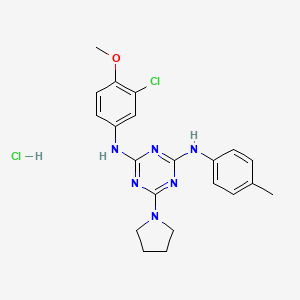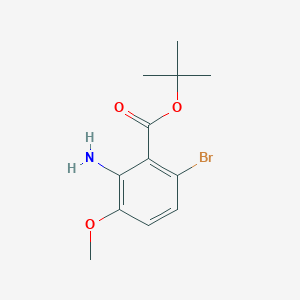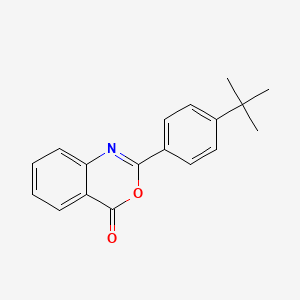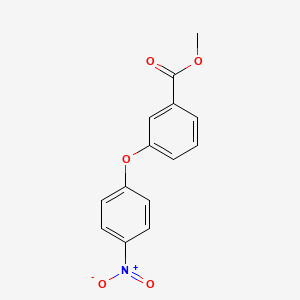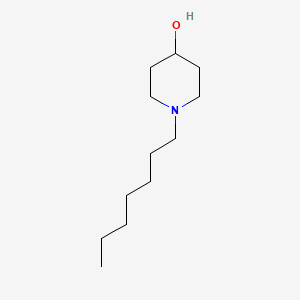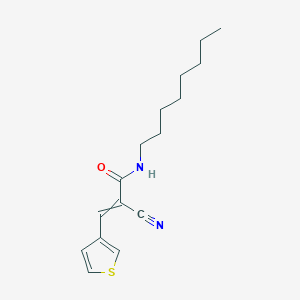![molecular formula C19H22N6O B2591645 2-苯基-N-(2-(4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)乙酰胺 CAS No. 1209786-44-6](/img/structure/B2591645.png)
2-苯基-N-(2-(4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound with notable chemical and biological significance. Its complex structure and interaction with various molecular targets make it a subject of interest in scientific research, particularly in fields such as chemistry, pharmacology, and materials science.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structural features allow for versatile modifications, making it valuable for developing new materials and catalysts.
Biology: Biologically, this compound exhibits various activities that can be harnessed for therapeutic purposes. It can act as a ligand binding to specific proteins, thus influencing cellular processes and signaling pathways.
Medicine: In medicine, this compound is studied for its potential pharmaceutical applications. It may serve as a lead compound for developing new drugs targeting diseases related to its mechanism of action.
Industry: In industry, its applications could extend to materials science, where it might be used in the fabrication of polymers or nanomaterials due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves multi-step organic reactions The synthetic route typically begins with the formation of the pyrazolo[3,4-d]pyrimidine ring system, followed by the addition of the pyrrolidine group
Key reactions in the synthesis include:
Cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core.
Nucleophilic substitution reactions to introduce the pyrrolidin-1-yl group.
Amidation to attach the acetamide side chain.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency, coupled with advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: This compound undergoes several types of reactions, including:
Oxidation: Introduction of oxygen atoms into the molecular framework.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of a functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.
作用机制
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or ion channels. The binding interactions influence the activity of these targets, leading to various biological responses. Pathways involved might include signal transduction cascades, gene expression regulation, or metabolic processes.
相似化合物的比较
Similar Compounds: Similar compounds include other derivatives of pyrazolo[3,4-d]pyrimidine and acetamide, which share structural motifs but differ in substituent groups.
Uniqueness: What sets 2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide apart is its specific arrangement of functional groups, contributing to its distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and development in various fields.
This should give you a comprehensive overview of 2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
属性
IUPAC Name |
2-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-17(12-15-6-2-1-3-7-15)20-8-11-25-19-16(13-23-25)18(21-14-22-19)24-9-4-5-10-24/h1-3,6-7,13-14H,4-5,8-12H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDROAJUUMVLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)
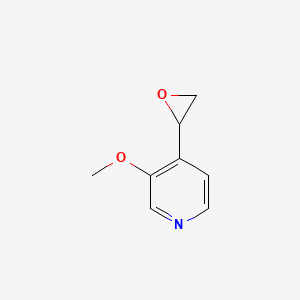
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)
![2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2591570.png)
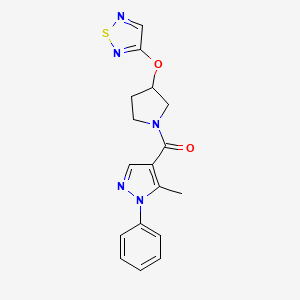
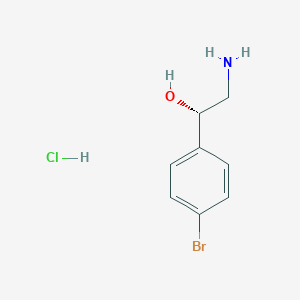
![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)
